2,2',3,4,4',5'-Hexachlorobiphenyl

Descripción general

Descripción

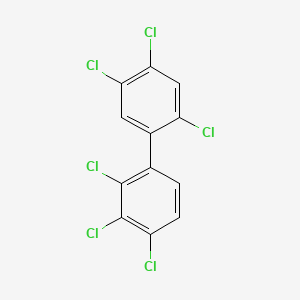

2,2’,3,4,4’,5’-Hexachlorobiphenyl is a polychlorinated biphenyl compound, known for its environmental persistence and potential health impacts. It is one of the many congeners of polychlorinated biphenyls, which were widely used in industrial applications due to their chemical stability and insulating properties . The compound has the molecular formula C12H4Cl6 and a molecular weight of 360.88 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,4’,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution reactions. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,4’,5’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The biphenyl substrate was chlorinated in the presence of a catalyst, and the reaction conditions were optimized to achieve the desired degree of chlorination . due to environmental and health concerns, the production of polychlorinated biphenyls has been banned in many countries.

Análisis De Reacciones Químicas

Dechlorination Reactions

PCB 138 undergoes dechlorination under specific conditions, influenced by chlorine substitution patterns:

-

Sodium Dispersion (SD) Method : At 60°C, para-chlorines (positions 4 and 4') are preferentially removed due to lower bond dissociation energy .

-

Thermal Degradation : At 550–600°C, PCB 138 decomposes into polychlorinated dibenzofurans (PCDFs) via cleavage of C-Cl bonds .

Table 2: Dechlorination Pathways

| Reaction Type | Conditions | Major Products | Reference |

|---|---|---|---|

| Sodium Dispersion | 60°C, Na dispersion | Tetrachlorobiphenyls | |

| Thermal Degradation | 550°C, 5s | 2,3,7,8-TCDF (dioxin analog) |

Nucleophilic Substitution

The chlorine atoms in PCB 138 can be replaced by nucleophiles (e.g., hydroxide, amines):

-

Hydroxylation : In aqueous alkaline solutions, OH⁻ substitutes para-chlorines, forming hydroxylated biphenyls.

-

Amination : Reaction with NH₃ yields amino-substituted derivatives, though ortho-chlorines (positions 2 and 2') hinder reactivity due to steric effects.

Environmental Degradation

-

Photodegradation : UV exposure (λ = 254 nm) induces C-Cl bond cleavage, producing lower-chlorinated biphenyls and free radicals.

-

Biodegradation : Microbial enzymes (e.g., Dehalococcoides) preferentially remove meta- and para-chlorines under anaerobic conditions .

Key Data :

-

Half-life in Soil : ~6 months (aerobic) to 2 years (anaerobic) .

-

Bioaccumulation Factor (BAF) : 4.7 × 10⁴ in aquatic organisms .

Oxidation and Reduction

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert PCB 138 into chlorobenzoic acids, with para-chlorines reacting first.

-

Reduction : NaBH₄ in ethanol reduces PCB 138 to pentachlorobiphenyls via radical intermediates.

Toxic Byproduct Formation

-

Dioxin Synthesis : Heating PCB 138 above 500°C in the presence of O₂ yields 2,3,7,8-tetrachlorodibenzofuran (TCDF) , a potent carcinogen .

-

ROS Generation : Redox cycling of PCB 138 metabolites (e.g., quinones) produces reactive oxygen species (ROS), leading to oxidative stress .

Comparative Reactivity

PCB 138’s reactivity is influenced by its chlorine distribution:

-

Para-Chlorines (4,4') : Most reactive in substitution and dechlorination .

-

Ortho-Chlorines (2,2') : Impart steric hindrance, slowing enzymatic metabolism .

Table 3: Reactivity Ranking of Chlorine Positions

| Position | Reactivity (1 = Highest) | Dominant Reaction |

|---|---|---|

| 4,4' | 1 | Dechlorination |

| 5' | 2 | Oxidation |

| 3 | 3 | Substitution |

Aplicaciones Científicas De Investigación

Historical Context and Usage

Electrical Equipment : 2,2',3,4,4',5'-Hexachlorobiphenyl was primarily utilized in electrical transformers and capacitors as a dielectric fluid due to its high thermal stability and electrical insulating properties. Its use in these applications continued until the late 1970s when regulatory measures led to a ban on PCBs due to their environmental persistence and bioaccumulation potential .

Industrial Applications : Beyond electrical equipment, this compound was also employed as a plasticizer in synthetic resins and as an additive in paints, inks, and surface coatings. These applications capitalized on its chemical stability and resistance to degradation .

Scientific Research Applications

Despite its ban, this compound remains a subject of scientific inquiry due to its persistent presence in the environment and its toxicological effects.

Toxicology Studies

Research has demonstrated that exposure to this compound can lead to various adverse health effects. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) due to its ability to disrupt cellular functions and promote tumor growth . Studies have shown that it can cause liver porphyrin accumulation in animal models, potentially leading to metabolic disorders .

Environmental Monitoring

Given its environmental persistence, this compound is often monitored in ecological studies. Its presence in soil and water samples is indicative of PCB contamination from historical industrial activities. The compound's bioaccumulation in aquatic organisms raises concerns about food safety and ecosystem health .

Metabolic Studies

Recent studies have focused on the metabolism of this compound in human liver microsomes. These investigations aim to understand how this compound is processed within biological systems and how it may lead to the formation of hydroxylated metabolites that can exert toxic effects . Such research is crucial for assessing the risks associated with human exposure.

Case Study 1: Belgian Food Crisis

In 1999, Belgium experienced a significant food safety crisis linked to polychlorinated biphenyls. Contaminated animal feed containing PCB mixtures led to widespread contamination across over 2500 farms. This incident highlighted the long-term implications of PCB contamination on food safety and public health .

Case Study 2: Long-term Effects on Wildlife

Research conducted on wildlife exposed to PCBs has shown behavioral changes and developmental issues. For instance, studies involving mice indicated that exposure during critical developmental windows could lead to hyperactivity and other neurobehavioral alterations . Such findings underscore the importance of understanding the ecological impacts of legacy pollutants like this compound.

Mecanismo De Acción

The mechanism of action of 2,2’,3,4,4’,5’-Hexachlorobiphenyl involves its interaction with cellular receptors and enzymes. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism of the compound into various metabolites, some of which may be more toxic than the parent compound. The compound can also disrupt endocrine function by mimicking or interfering with hormone signaling pathways .

Comparación Con Compuestos Similares

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

Comparison: 2,2’,3,4,4’,5’-Hexachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Actividad Biológica

2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) is a member of the polychlorinated biphenyl (PCB) family, which has been widely studied due to its environmental persistence and potential toxicological effects. This article provides a comprehensive overview of the biological activity of PCB 138, including its metabolism, toxicological effects, and implications for human health.

- IUPAC Name : 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene

- Molecular Formula : C₁₂H₄Cl₆

- Physical State : Light yellow, soft, sticky resin

- Boiling Point : 385-420 °C

- Melting Point : 150 °C

- Biological Half-life : Approximately 436.52 days .

Metabolism and Biotransformation

The metabolism of PCB 138 involves various pathways leading to the formation of hydroxylated metabolites. Studies indicate that human liver microsomes (HLM) play a crucial role in this process. Uwimana et al. (2018) demonstrated that PCB 138 undergoes atropselective oxidation to produce specific hydroxylated metabolites via arene oxide intermediates. This metabolic process exhibits interindividual variation, which may influence the biological effects of PCB exposure in humans .

Carcinogenicity

PCBs are classified as type B2 carcinogens by the Integrated Risk Information System (IRIS), based on studies showing their carcinogenic potential in animal models. Specifically, PCB 138 has been linked to tumor promotion through mechanisms that disrupt cellular communication and increase reactive oxygen species (ROS) production .

Developmental and Reproductive Toxicity

Animal studies have reported developmental toxicity associated with PCB exposure. For instance, increased liver weights and activation of certain liver enzymes were observed in rats exposed to PCB 138 without overt toxic effects . However, the long-term implications of such exposures remain unclear.

Case Studies

- Animal Studies : A study on rats exposed to various concentrations of PCB 138 revealed increased liver weight but no immediate toxic effects. However, prolonged exposure could lead to significant health issues due to accumulated metabolites .

- Human Exposure Studies : Research analyzing serum concentrations of PCBs in different populations indicated that levels of PCB 138 varied significantly with age and gender, highlighting the need for ongoing monitoring and assessment of human health risks associated with PCBs .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMZMSNLZHIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038300 | |

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-28-2 | |

| Record name | PCB 138 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3',4,4',5-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5'-hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.